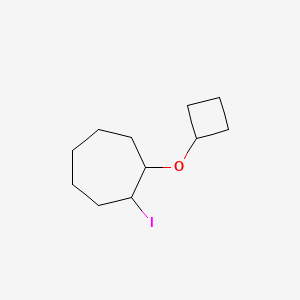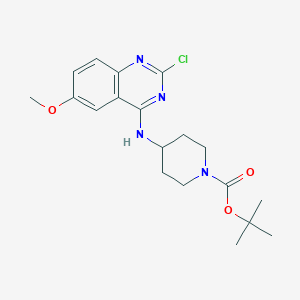
tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This involves the reaction of 2-chloro-6-methoxybenzoic acid with appropriate reagents to form the quinazoline ring.
Introduction of the piperidine moiety: The quinazoline intermediate is then reacted with piperidine derivatives under specific conditions to introduce the piperidine moiety.
Protection of the amine group: The amine group is protected using tert-butyl groups to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Analyse Des Réactions Chimiques
tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions on the quinazoline ring.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The tert-butyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Chemical synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, making it valuable in organic chemistry research.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate can be compared with other quinazoline derivatives, such as:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
N-Phenyl-4-piperidinamine (4-AP): Another intermediate used in the synthesis of fentanyl.
The uniqueness of this compound lies in its specific substitution pattern on the quinazoline ring, which imparts distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C19H25ClN4O3 |
|---|---|
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
tert-butyl 4-[(2-chloro-6-methoxyquinazolin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25ClN4O3/c1-19(2,3)27-18(25)24-9-7-12(8-10-24)21-16-14-11-13(26-4)5-6-15(14)22-17(20)23-16/h5-6,11-12H,7-10H2,1-4H3,(H,21,22,23) |
Clé InChI |
WFNVXJUHVLDWHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC3=C2C=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


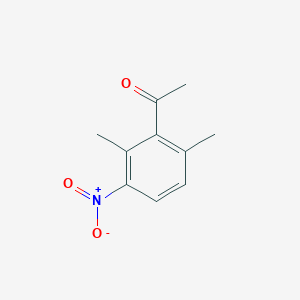
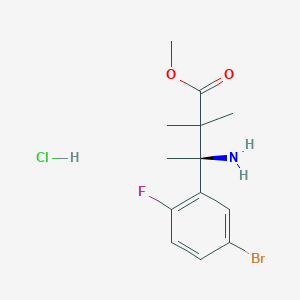

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
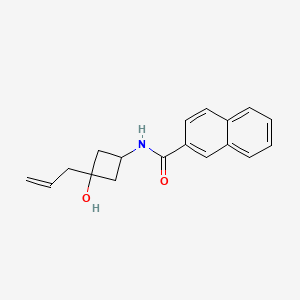
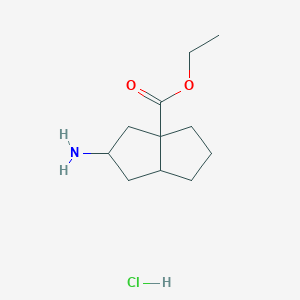
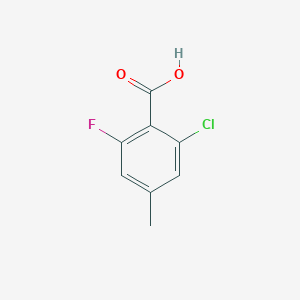
![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
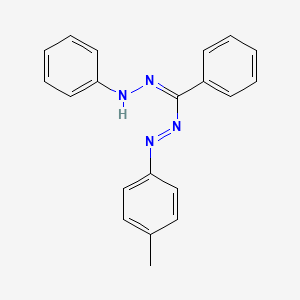
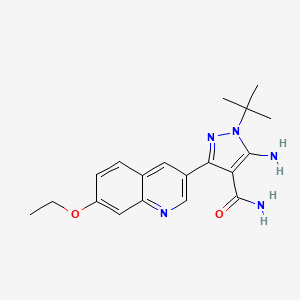
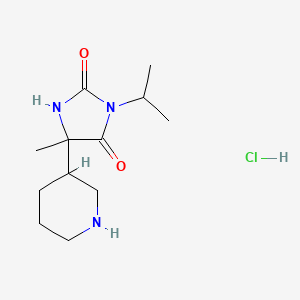
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
